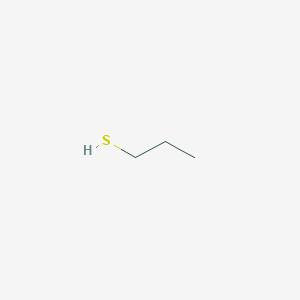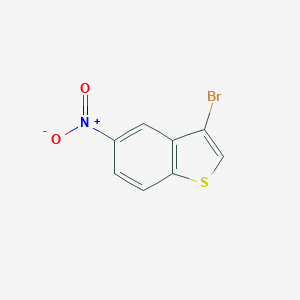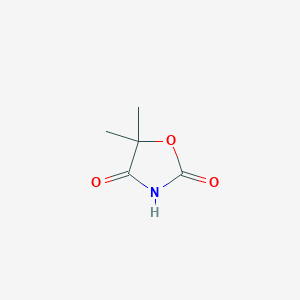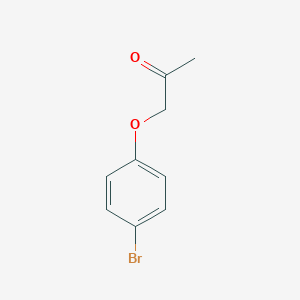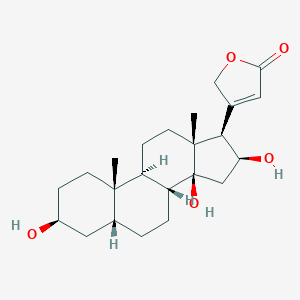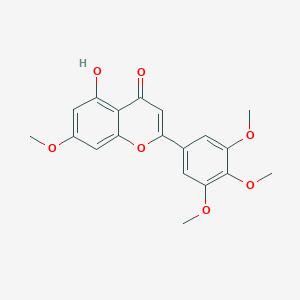
Corymbosin
描述
科学研究应用
Corymbosin has a wide range of scientific research applications. In chemistry, it is used as a reducing and capping agent for the synthesis of metal nanoparticles . In biology and medicine, this compound has shown significant antifungal, antibacterial, and anticancer activities . It has been evaluated for its potential to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and liver cancer . Additionally, this compound has been studied for its hepatoprotective effects, particularly in the context of drug-induced liver injury . In industry, this compound-mediated nanoparticles are being explored for their potential use in drug delivery systems .
作用机制
Target of Action
Corymbosin, a bioactive compound found in the Vitex negundo plant , has been identified to interact with CYP1A1, CYP1A2, and CYP1B1 . These are part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
This compound’s mode of action is primarily through its interaction with its targets, CYP1A1, CYP1A2, and CYP1B1 . These interactions can lead to changes in the metabolic activity of these enzymes, potentially influencing the metabolism of various substances within the body.
Biochemical Pathways
It has been suggested that this compound may influence theTryptophan metabolism pathway . This pathway is involved in the synthesis of several important molecules, including serotonin and melatonin, which play key roles in mood regulation and sleep, respectively.
Result of Action
This compound has demonstrated anti-bacterial and anti-cancer properties . It has shown a strong anti-microbial activity against Bacillus subtilis and an efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines .
生化分析
Biochemical Properties
Corymbosin has been observed to interact with various biomolecules in biochemical reactions. For instance, it has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, it has been observed to have an efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines . This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound’s action involves its interactions with biomolecules at the molecular level. For example, this compound has been found to interact with enzymes such as CYP1A1, CYP1A2, and CYP1B1 . These interactions may lead to changes in gene expression and enzyme activation or inhibition, which could explain this compound’s observed effects .
Temporal Effects in Laboratory Settings
Given its observed effects on various cell lines , it is likely that this compound’s effects may change over time due to factors such as its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
Given its observed effects on various cell lines , it is likely that the effects of this compound may vary with different dosages
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes such as CYP1A1, CYP1A2, and CYP1B1 These interactions could affect metabolic flux or metabolite levels
Transport and Distribution
Given its observed interactions with various enzymes , it is likely that this compound may interact with transporters or binding proteins, which could affect its localization or accumulation.
Subcellular Localization
Given its observed interactions with various enzymes , it is possible that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
准备方法
Corymbosin can be synthesized through both natural extraction and chemical synthesis methods. The natural extraction involves isolating the compound from plant sources such as Ballota glandulosissima and Vitex negundo . The chemical synthesis of this compound typically involves the use of precursor molecules and specific reaction conditions to form the desired compound. For instance, the synthesis of zinc oxide nanoparticles using this compound as a reducing and capping agent has been reported . The reaction conditions include the use of aqueous plant extracts, which act as reducing agents to convert metal ions into metal nanoparticles .
化学反应分析
Corymbosin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been shown to inhibit chemical reactions by binding to chalcones, thereby preventing the formation of reactive oxygen species and reactive nitrogen species . This mechanism is believed to contribute to its hepatoprotective effects . Common reagents used in these reactions include metal ions and plant extracts, which facilitate the reduction and capping processes . The major products formed from these reactions include metal nanoparticles, such as zinc oxide nanoparticles .
相似化合物的比较
Corymbosin is unique due to its multifaceted bioactivity, including antifungal, antibacterial, and anticancer properties . Similar compounds include other flavonoids such as kumatakenin, pachypodol, and salvigenin, which also exhibit antifungal and anticancer activities . this compound stands out due to its ability to act as a reducing and capping agent in the synthesis of metal nanoparticles .
属性
IUPAC Name |
5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCVGMVLNHYJAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347298 | |
| Record name | Corymbosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18103-41-8 | |
| Record name | Corymbosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Corymbosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is corymbosin and where is it found?
A1: this compound is a trivial name that has been used to describe two distinct natural products: a terpene glucoside originally isolated from Turbina corymbosa [, , ] and a flavone primarily found in Webera corymbosa [, ]. This has led to some confusion in the scientific literature. To avoid ambiguity, it is recommended to use the name "this compound" only for the more prevalent flavone compound, following the principle of priority similar to botanical nomenclature []. This flavone has been identified in at least 15 plant taxa, including Tarenna asiatica, Ballota saxatilis, Lonicera japonica, and Alibertia myrciifolia [, , , , ].
Q2: What are the reported biological activities of this compound (the flavone)?
A2: this compound has demonstrated interesting biological activities, including:
- Antiviral activity: this compound displays significant antiviral activity against both animal viruses (blue tongue and chikungunya) and plant viruses (papaya ring spot, sesbania mosaic, and common bean mosaic) [].
- Antioxidant activity: Benzene extracts of Tarenna asiatica containing this compound showed antioxidant potential in DPPH and ABTS radical scavenging assays, nitric oxide scavenging activity, and iron-induced lipid peroxidation assays [].
- Cytotoxic activity: this compound showed cytotoxic activity against specific cancer cell lines in vitro, although its potency varied depending on the cell line and assay used [].
Q3: What is the chemical structure of this compound (the flavone)?
A3: this compound is a flavone, specifically a 5-hydroxy-7,3',4'-trimethoxyflavone [, ].
Q4: Have there been any studies on the structure-activity relationship (SAR) of this compound?
A4: While specific SAR studies focusing solely on this compound are limited in the provided literature, research on related flavonoids suggests that the position and type of substituents on the flavone backbone significantly influence their biological activities []. For example, in a study evaluating cytotoxicity, apigenin, another flavone, exhibited different potency compared to this compound, indicating that structural variations impact their interactions with biological targets [].
Q5: What analytical techniques are commonly employed to identify and quantify this compound?
A5: Researchers utilize a combination of techniques for the identification and quantification of this compound. These include:
- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) is employed for analyzing essential oils from plants containing this compound []. Liquid chromatography-mass spectrometry (LC-MS) enables both qualitative and quantitative analysis of this compound and other flavonoids in plant extracts [].
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, are crucial for elucidating the structure of this compound [, ]. Ultraviolet-visible (UV) and infrared (IR) spectroscopy provide additional structural information and aid in compound identification [, ].
Q6: Are there any known glycosylated forms of this compound?
A6: Yes, several glycosylated derivatives of this compound, named corymbosins K1-K4, have been isolated from Knoxia corymbosa []. These compounds are characterized by the attachment of sugar moieties (allopyranose and glucopyranose) to the this compound core structure, with additional modifications like acetylation and acylation with caffeic and ferulic acid.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)
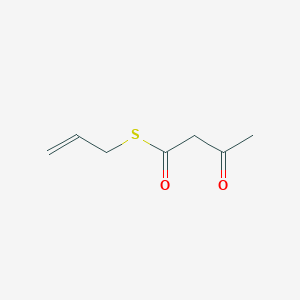
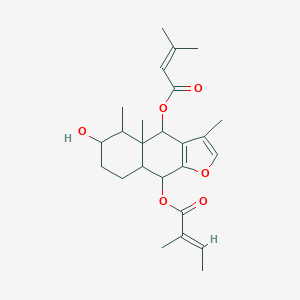
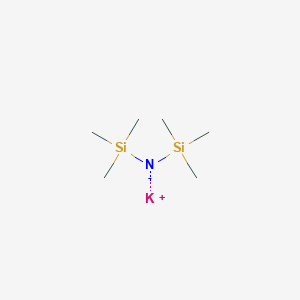
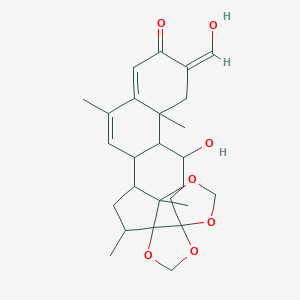
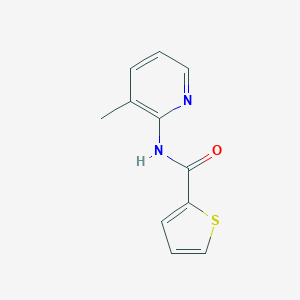
![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)
